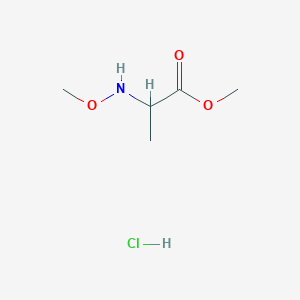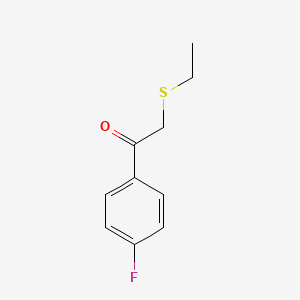
1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene is a chemical compound with the molecular formula C11H14BrCl. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a chlorine atom, and a 2-methylbutan-2-yl group. This compound is typically a colorless to pale-yellow liquid and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene can be achieved through several methods. One common approach involves the alkylation of 4-chlorobenzene with 4-bromo-2-methylbutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the benzene ring to a cyclohexane ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Major Products Formed
Substitution: Products include iodinated derivatives or other substituted benzene compounds.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include dehalogenated compounds or cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The 2-methylbutan-2-yl group can provide steric hindrance, affecting the compound’s overall reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromo-2-methylbutan-2-yl)benzene: Similar structure but lacks the chlorine atom.
1-(4-Chloro-2-methylbutan-2-yl)benzene: Similar structure but lacks the bromine atom.
1-(4-Bromo-2-methylbutan-2-yl)cyclopropane: Similar structure but with a cyclopropane ring instead of a benzene ring.
Uniqueness
The combination of these substituents makes it a versatile compound for various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C11H14BrCl |
|---|---|
Peso molecular |
261.58 g/mol |
Nombre IUPAC |
1-(4-bromo-2-methylbutan-2-yl)-4-chlorobenzene |
InChI |
InChI=1S/C11H14BrCl/c1-11(2,7-8-12)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 |
Clave InChI |
WSQJKMYYISVOTF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCBr)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



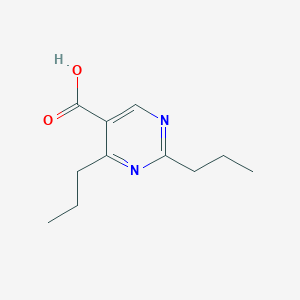

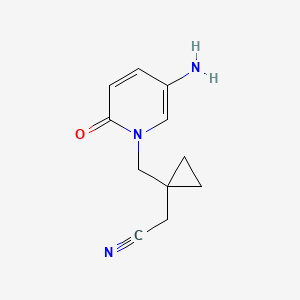
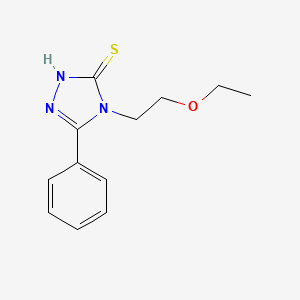
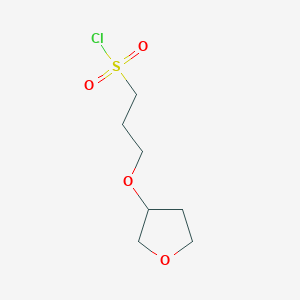

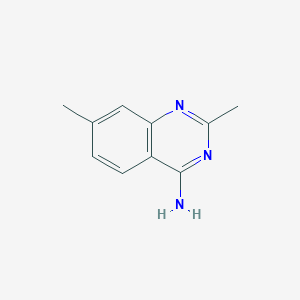
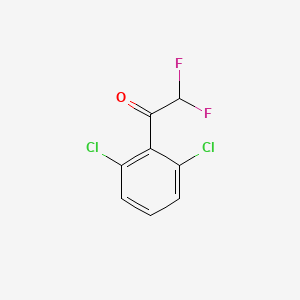
![(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15327946.png)


